molecular formula C25H25N3O3S B4306344 Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4306344
M. Wt: 447.6 g/mol
InChI Key: WLSUGFCSBGLPPY-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylthio)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a quinoline moiety, a tetrahydropyrimidine ring, and a carboxylate ester group

Preparation Methods

The synthesis of Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of aniline derivatives with β-ketoesters to form Schiff bases, followed by cyclization in acidic media to yield the tetrahydropyrimidine ring . The quinoline moiety can be introduced via Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylthio)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylthio)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The tetrahydropyrimidine ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylthio)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-(quinolin-2-ylsulfanylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-4-31-24(29)22-20(14-32-21-12-11-17-7-5-6-8-19(17)26-21)27-25(30)28-23(22)18-13-15(2)9-10-16(18)3/h5-13,23H,4,14H2,1-3H3,(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSUGFCSBGLPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(quinolin-2-ylsulfanyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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